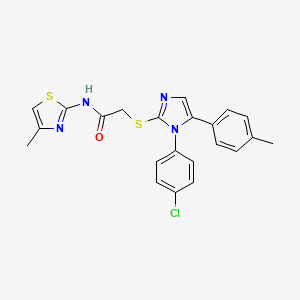![molecular formula C12H13F3N2O5S B2760573 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 1008001-96-4](/img/structure/B2760573.png)
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid is a chemical compound with the molecular formula C12H13F3N2O5S . It has a molecular weight of 354.3 . The compound is also known by its IUPAC name N2- { [2- (trifluoromethyl)phenyl]sulfonyl}glutamine .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H13F3N2O5S . This indicates that it contains 12 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific arrangement of these atoms (i.e., the compound’s structural formula) was not found in the search results.Wissenschaftliche Forschungsanwendungen
Structural and Chemical Insights
Carbamoylsulfonamide derivatives, closely related to 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid, are known for their stabilized structures due to extensive intra- and intermolecular hydrogen bonds. These compounds form polymeric chains, which are significant for their potential in medicinal applications due to their novel compound properties (Siddiqui et al., 2008).
Synthetic Pathways and Applications
The synthesis of related compounds involves multiple steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting the compound's role as a key intermediate for the development of new inhibitors, particularly thymidylate synthase inhibitors. This synthesis pathway is notable for its low cost and suitability for industrial-scale production (Guo-qing, 2013).
Catalytic and Environmental Applications
Benzene-sulfonate and -carboxylate copper polymers derived from related compounds show promise in catalytic activities, particularly in the oxidation of cyclohexane in ionic liquid under mild conditions. These findings suggest potential environmental applications by facilitating more efficient and less harmful chemical reactions (Hazra et al., 2016).
Multifunctional Metal-Organic Frameworks (MOFs)
The modification of IRMOF-3 using anhydrides and isocyanates demonstrates the introduction of a wide range of functional groups onto the MOF lattice. This process, known as postsynthetic modification, illustrates the versatility of carbamoyl and sulfonamide derivatives in crafting materials with novel properties for potential use in various applications, from catalysis to drug delivery (Garibay et al., 2009).
Safety and Hazards
The safety data sheet (MSDS) for 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid is not available in the search results . Therefore, the specific hazards associated with this compound are not known. It’s always recommended to handle chemical compounds with appropriate safety measures.
Eigenschaften
IUPAC Name |
5-amino-5-oxo-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O5S/c13-12(14,15)7-3-1-2-4-9(7)23(21,22)17-8(11(19)20)5-6-10(16)18/h1-4,8,17H,5-6H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYDGDMMJGGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

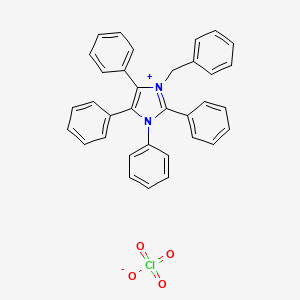
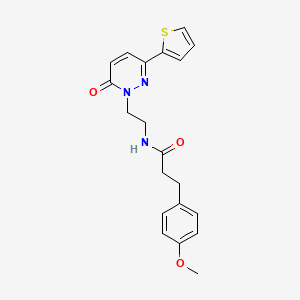
![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
![methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2760496.png)
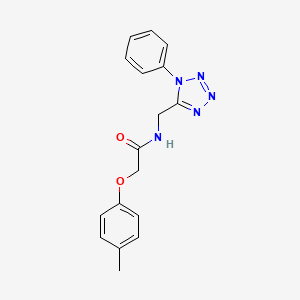
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)
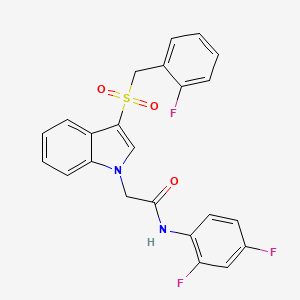
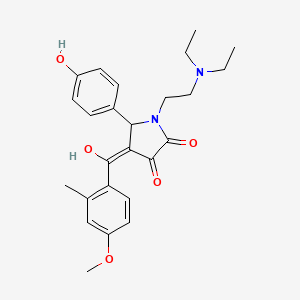
![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)
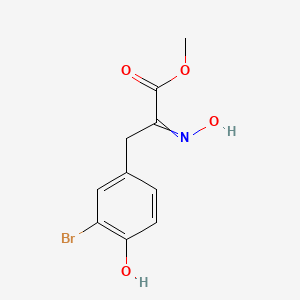
![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)
